Cas no 218916-53-1 (Euphorbia factor L8)

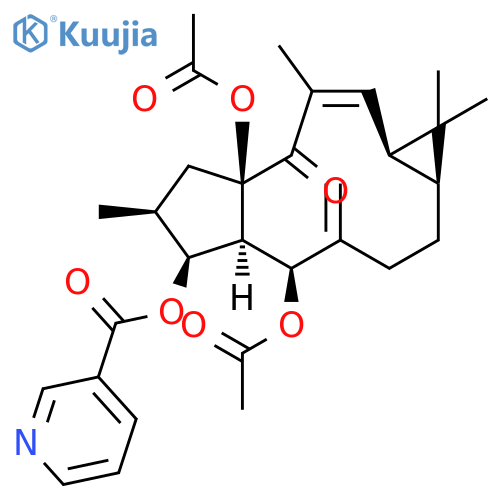

Euphorbia factor L8 structure

商品名:Euphorbia factor L8

Euphorbia factor L8 化学的及び物理的性質

名前と識別子

-

- Euphorbia factor L8

- (2S,3S,4R,5R,9S,11R,15R)-5,15-Diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene

- [(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate

- DA-53068

- 218916-53-1

-

- インチ: InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3/t18-,22-,23+,24-,25-,26-,30+/m0/s1

- InChIKey: PJHBZROILRCFRB-HTODEDGXSA-N

- ほほえんだ: C=C1CC[C@H]2[C@@H](C=C(C)C(=O)[C@]3(C[C@H](C)[C@@H]([C@@H]3[C@H]1OC(=O)C)OC(=O)C4=CN=CC=C4)OC(=O)C)C2(C)C

計算された属性

- せいみつぶんしりょう: 523.25700252g/mol

- どういたいしつりょう: 523.25700252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 38

- 回転可能化学結合数: 7

- 複雑さ: 1050

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 109Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (1.3E-3 g/L) (25 ºC),

Euphorbia factor L8 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N8119-1mg |

Euphorbia factor L8 |

218916-53-1 | 1mg |

¥580 | 2024-04-19 | ||

| ChemFaces | CFN92886-10mg |

Euphorbia factor L8 |

218916-53-1 | >=98% | 10mg |

$288 | 2023-09-19 | |

| MedChemExpress | HY-N8119-10mg |

Euphorbia factor L8 |

218916-53-1 | 10mg |

¥2350 | 2024-04-19 | ||

| A2B Chem LLC | AF38433-500mg |

Euphorbia factor L8 |

218916-53-1 | ≥98% | 500mg |

$3344.00 | 2024-04-20 | |

| Aaron | AR00BKB1-100mg |

Euphorbia factor L8 |

218916-53-1 | 95% | 100mg |

$811.00 | 2025-02-13 | |

| TargetMol Chemicals | TN1635-10mg |

Euphorbia factor L8 |

218916-53-1 | 10mg |

¥ 1930 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E36180-5mg |

Euphorbia factor L8 |

218916-53-1 | ,HPLC≥95% | 5mg |

¥3438.0 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1635-1 mg |

Euphorbia factor L8 |

218916-53-1 | 1mg |

¥1953.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN1635-5 mg |

Euphorbia factor L8 |

218916-53-1 | 98% | 5mg |

¥ 1,900 | 2023-07-11 | |

| MedChemExpress | HY-N8119-5mg |

Euphorbia factor L8 |

218916-53-1 | 5mg |

¥1450 | 2024-04-19 |

Euphorbia factor L8 関連文献

-

Shanshan Yang,Jiachen Sun,Hong Lu,Hong Ma,Yaozhou Zhang Anal. Methods 2015 7 9568

218916-53-1 (Euphorbia factor L8) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:218916-53-1)Euphorbia factor L8

清らかである:99%/99%

はかる:10mg/25mg

価格 ($):221.0/441.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:218916-53-1)Euphorbia factor L8

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ